Sodium anisate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fungal Inhibition

Research has shown sodium anisate to be particularly effective against yeasts and molds. A study published in Scientific Data demonstrated its ability to inhibit the growth of Aspergillus niger and Aspergillus flavus, fungi commonly associated with food spoilage [1].

Bacterial Inhibition

Sodium anisate also exhibits antibacterial properties. Studies like one published in the Journal of Applied Microbiology found it to be effective against Staphylococcus aureus and Escherichia coli, two common bacteria that can contaminate research samples [2].

[1]

Singh, R. K., & Wali, A. (2018). Development of Eugenol incorporated Chitosan nanoparticles for enhanced antifungal activity and its mode of action. Scientific Data, 5(1), 180125.

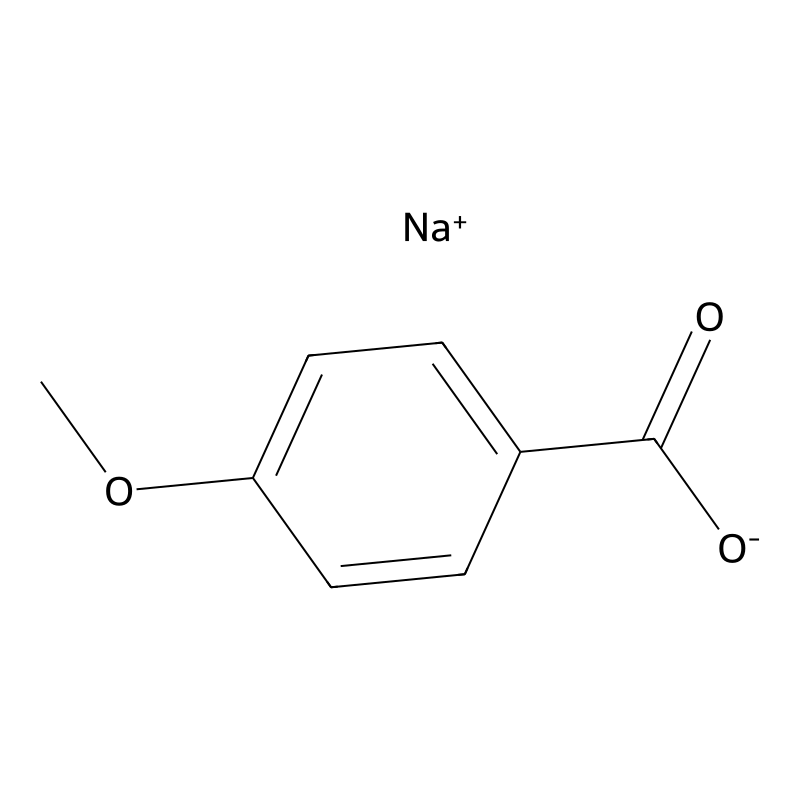

Sodium anisate is the sodium salt of p-anisic acid, a naturally occurring organic compound derived primarily from plants such as star anise (Illicium verum) and fennel (Foeniculum vulgare) . It has the chemical formula C₈H₇NaO₃ and is recognized for its antimicrobial properties, making it a valuable ingredient in both food preservation and cosmetic formulations. Sodium anisate appears as a white crystalline powder that is soluble in water and exhibits a mild, pleasant aroma reminiscent of anise .

The structure of sodium anisate consists of a benzene ring with a methoxy group (OCH₃) attached at the para position and a sodium cation (Na⁺) bonded to the carboxylic acid group (COOH). This structural configuration contributes to its effectiveness as an antifungal and antibacterial agent .

The exact mechanism of action of sodium anisate as a preservative is not fully understood, but it is believed to have multiple effects on microorganisms. One proposed mechanism involves the disruption of microbial cell membranes, leading to leakage of cellular contents and ultimately cell death. Additionally, sodium anisate may interfere with fungal and bacterial metabolic processes.

Physical and Chemical Properties

At elevated temperatures, sodium anisate may decompose into various products, including sodium carbonate (Na₂CO₃), anisole (C₆H₅OCH₃), and carbon dioxide (CO₂) .

Sodium anisate exhibits significant biological activity, particularly as an antimicrobial agent. Research indicates that it effectively inhibits the growth of various microorganisms, including fungi such as Aspergillus niger and Aspergillus flavus, which are often responsible for food spoilage . Additionally, studies have demonstrated its antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli . The exact mechanism by which sodium anisate exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes, leading to cell lysis and death .

Sodium anisate can be synthesized through several methods:

- Neutralization Reaction: The most common method involves neutralizing p-anisic acid with sodium hydroxide.

- Oxidation Process: Trans-anethol can be oxidized to produce p-anisic acid, which is then converted to sodium anisate.

- Extraction from Natural Sources: Sodium anisate can also be extracted from natural sources like star anise or fennel through various extraction techniques .

These methods ensure that the natural properties of the source materials are retained while producing a compound suitable for various applications.

Sodium anisate is widely used in multiple industries due to its beneficial properties:

- Food Industry: As a natural preservative, it helps extend the shelf life of food products by preventing microbial growth .

- Cosmetic Industry: It serves as a preservative and skin-conditioning agent in skincare formulations, providing antimicrobial protection while being gentle on the skin .

- Pharmaceuticals: Sodium anisate is utilized in some medicinal formulations due to its antimicrobial properties.

Its versatility makes sodium anisate an attractive alternative to synthetic preservatives in various applications.

Studies have shown that sodium anisate can be effectively combined with other compounds to enhance its preservative properties. For instance, when paired with sodium levulinate, sodium anisate provides comprehensive antimicrobial protection in cosmetic formulations . This combination has been noted for its effectiveness against a broad spectrum of microorganisms while maintaining product stability.

Furthermore, sodium anisate's interaction with other surfactants or organic acids can improve its performance even at higher pH levels, making it suitable for diverse formulations .

Sodium anisate shares similarities with several other compounds used for their antimicrobial properties. Here are some comparable substances:

| Compound | Structure/Formula | Main Uses | Unique Features |

|---|---|---|---|

| Sodium levulinate | C₅H₈NaO₃ | Preservative in food and cosmetics | Derived from levulinic acid |

| Potassium sorbate | C₆H₇KO₂ | Food preservative | Widely used in food products |

| Calcium propionate | C₆H₁₁CaO₂ | Food preservative | Effective against mold |

| Sodium benzoate | C₇H₅NaO₂ | Preservative in food and beverages | Commonly used in acidic foods |

Sodium anisate's uniqueness lies in its natural origin from plant sources and its dual role as both a preservative and skin-conditioning agent. Its effectiveness against specific fungi and bacteria further distinguishes it from other preservatives that may not possess such broad-spectrum activity.

From p-Anisic Acid via Neutralization

The most established and widely employed method for sodium anisate synthesis involves the direct neutralization of p-anisic acid with sodium hydroxide [2]. This fundamental approach represents the cornerstone of industrial production due to its simplicity, high yield, and reproducibility. The reaction proceeds through a straightforward acid-base neutralization mechanism:

C₈H₈O₃ + NaOH → C₈H₇NaO₃ + H₂O

The process typically operates under mild conditions, with reaction temperatures maintained between 15-25°C and reaction times of 2-4 hours [3]. The neutralization is commonly performed in aqueous solution, where p-anisic acid is dissolved in the minimum amount of water or water-alcohol mixture, followed by controlled addition of sodium hydroxide solution [4]. The reaction maintains excellent atom economy, with yields consistently ranging from 95-99% [2].

Alternative neutralization approaches utilize sodium carbonate as the neutralizing agent, offering advantages in terms of carbon dioxide capture and buffering capacity [4]. This method operates at elevated temperatures (80-100°C) and requires extended reaction times (6-8 hours) but provides additional environmental benefits through CO₂ sequestration. The reaction mechanism involves a two-step process where sodium carbonate first forms sodium bicarbonate, which subsequently neutralizes the p-anisic acid.

Critical parameters affecting the neutralization process include pH control, temperature management, and stirring efficiency. Optimal pH ranges between 7.0-8.5 ensure complete neutralization while preventing product degradation [5]. Temperature control prevents thermal decomposition of the sodium anisate product, while efficient agitation ensures homogeneous mixing and complete reaction [6].

Direct Synthesis from Anethole

The direct conversion of anethole to sodium anisate represents an alternative synthetic approach that bypasses the intermediate formation of p-anisic acid [7] [8]. This method involves the oxidative conversion of anethole followed by in-situ neutralization, offering a more streamlined process with reduced handling requirements.

The oxidation of anethole proceeds through multiple mechanistic pathways, including free radical oxidation and metal-catalyzed oxidation processes [7] [9]. Potassium permanganate oxidation remains the most common approach, operating at temperatures between 100-160°C for 2-3 hours [9]. The reaction requires careful control of oxidation conditions to prevent over-oxidation and formation of unwanted byproducts.

Phase transfer catalysis has emerged as a significant improvement to traditional anethole oxidation methods [10]. The incorporation of quaternary ammonium salts, such as cetyltrimethylammonium bromide, enhances the reaction rate and selectivity by facilitating interfacial mass transfer between the aqueous permanganate solution and the organic anethole phase [9]. This approach reduces reaction time from 8 hours to 3 hours while improving product selectivity.

The direct synthesis pathway typically achieves yields of 70-85%, lower than the traditional neutralization route but offering advantages in terms of reduced process steps and raw material handling [7] [9]. The primary challenges include managing multiple byproducts, including p-methoxybenzaldehyde and various oxidation intermediates, which require efficient separation and purification protocols.

Alternative Precursor Pathways

Beyond the conventional routes, several alternative precursor pathways have been developed to access sodium anisate through different starting materials [11]. These approaches offer strategic advantages in terms of raw material availability, cost considerations, and process integration opportunities.

One notable alternative involves the hydrolysis of methyl p-anisate followed by neutralization [12]. This route offers advantages when methyl p-anisate is readily available as a byproduct from other industrial processes. The hydrolysis typically employs sodium hydroxide under reflux conditions, combining the hydrolysis and neutralization steps into a single operation.

The synthesis from p-methoxybenzyl alcohol represents another alternative pathway, involving oxidation to p-anisic acid followed by neutralization [11]. This approach utilizes various oxidation methods, including sodium hypochlorite oxidation and enzymatic oxidation systems. The enzymatic approach, employing alcohol oxidases, offers environmental advantages through mild reaction conditions and high selectivity.

Biotechnological approaches utilizing microbial fermentation have been explored for direct production of sodium anisate from renewable feedstocks [13]. These methods employ engineered microorganisms capable of converting simple sugars or plant-derived aromatics into sodium anisate through metabolic pathways. While still in development stages, these approaches offer long-term sustainability advantages and reduced environmental impact.

| Method | Precursor | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Neutralization with NaOH | p-Anisic acid | 15-25 | 2-4 | 95-99 | Mild conditions, high purity | Requires pre-formed acid |

| Neutralization with Na2CO3 | p-Anisic acid | 80-100 | 6-8 | 90-95 | CO2 capture capability | Higher temperature |

| Direct synthesis from anethole | Anethole | 100-160 | 2-3 | 70-85 | One-step process | Lower yield, multiple byproducts |

Industrial Production Methods

Batch Processing Techniques

Batch processing represents the predominant industrial approach for sodium anisate production, offering flexibility in production scheduling and quality control [6]. The batch process operates in stirred tank reactors with volumes ranging from 1000-10000 liters, providing production rates of 100-1000 kg/h depending on reactor size and process optimization [6].

The typical batch process sequence involves several distinct phases: raw material charging, reaction initiation, temperature control, reaction monitoring, and product isolation [6]. The reactor design incorporates high-efficiency stirring systems capable of handling viscosities ranging from 100-5000 mPa·s, ensuring adequate mixing throughout the reaction cycle [6]. Heat exchangers provide precise temperature control, maintaining optimal reaction conditions while accommodating the exothermic nature of the neutralization reaction.

Process automation plays a crucial role in batch operations, with computer control systems managing component addition sequences, temperature profiles, and quality monitoring [6]. The automated systems utilize load cell-based weighing for accurate reagent dosing, pH monitoring for reaction endpoint determination, and temperature profiling for optimal heat management [6]. These systems ensure consistent product quality while minimizing operator intervention and human error.

Quality control measures in batch processing include in-process sampling, analytical testing, and final product verification [14]. The batch nature allows for comprehensive quality assessment before product release, including purity analysis, moisture content determination, and contamination screening. Product specifications typically require sodium anisate purity >99.5% with controlled impurity levels for calcium, magnesium, and potassium [14].

Continuous Flow Technologies

Continuous flow synthesis has emerged as a transformative approach for sodium anisate production, offering significant advantages in terms of process efficiency, energy consumption, and product quality [15] [16]. Flow systems operate with smaller reactor volumes (10-100 liters) but achieve higher space-time yields (500-2000 kg/m³·h) compared to batch processes [15].

The continuous flow configuration typically involves multiple reactor stages: premixing, reaction, temperature control, and product separation [16]. Microreactor technology enables precise control of reaction parameters, including residence time, temperature profiles, and mixing efficiency [17]. The enhanced heat and mass transfer characteristics of flow reactors allow for operation at elevated temperatures and concentrations while maintaining product quality.

Key advantages of continuous flow systems include reduced energy consumption (1.8-2.5 kWh/kg compared to 2.5-3.5 kWh/kg for batch processes) and improved safety through better containment and temperature control [16] [17]. The continuous nature eliminates batch-to-batch variations and enables real-time process optimization through inline monitoring and feedback control systems.

Implementation challenges for continuous flow systems include higher capital investment requirements (1.5-2.0 times batch systems) and increased complexity in process control [15]. However, operating cost advantages (0.8-0.9 relative to batch) and improved product consistency often justify the additional investment, particularly for high-volume production scenarios.

Process Optimization and Scale-up Considerations

Process optimization for sodium anisate production focuses on maximizing yield, minimizing energy consumption, and reducing waste generation [18]. Key optimization parameters include reaction temperature, pH control, mixing intensity, and residence time distribution. Mathematical modeling approaches, including computational fluid dynamics and reaction kinetics modeling, support optimization efforts by predicting process performance under various operating conditions.

Scale-up considerations encompass heat transfer limitations, mixing efficiency, and mass transfer effects that become significant at industrial scales [18]. Heat removal becomes increasingly challenging as reactor size increases, requiring sophisticated heat exchanger designs and temperature control strategies. Mixing quality affects reaction uniformity and product quality, necessitating careful impeller design and power input optimization.

Environmental considerations in process optimization include waste minimization, energy efficiency, and emissions control [18]. Process integration opportunities, such as heat recovery and solvent recycling, contribute to overall sustainability improvements. Life cycle assessment approaches quantify environmental impacts and guide optimization decisions toward more sustainable process configurations.

| Process Type | Reactor Volume (L) | Production Rate (kg/h) | Energy Consumption (kWh/kg) | Space-Time Yield (kg/m³·h) | Capital Cost Relative | Operating Cost Relative |

|---|---|---|---|---|---|---|

| Batch Processing | 1000-10000 | 100-1000 | 2.5-3.5 | 50-200 | 1.0 | 1.0 |

| Continuous Flow | 10-100 | 50-500 | 1.8-2.5 | 500-2000 | 1.5-2.0 | 0.8-0.9 |

| Semi-continuous | 500-5000 | 200-800 | 2.0-3.0 | 100-400 | 1.2-1.5 | 0.9-1.0 |

Green Chemistry Approaches

Environmentally Benign Catalysts

The development of environmentally benign catalysts represents a crucial advancement in sustainable sodium anisate synthesis [19] [20]. These catalysts emphasize non-toxic, recyclable, and efficient catalytic systems that minimize environmental impact while maintaining high catalytic activity [19]. Metal-free catalysts have gained particular attention due to their advantages in terms of cost, safety, and environmental compatibility [21].

Heterogeneous catalysts, including metal oxides, zeolites, and clay materials, offer significant advantages in terms of catalyst separation and recycling [20] [22]. Montmorillonite K-10 clay has demonstrated exceptional performance in related aromatic transformations, providing high yields and excellent recyclability over multiple reaction cycles [22] [23]. The catalyst's high surface area and acidity enable efficient substrate activation while maintaining stability under reaction conditions.

Bio-based catalysts, particularly enzymes and enzyme-mimetic systems, represent frontier approaches in green catalysis [24]. Lipases and oxidases have shown promise for sodium anisate synthesis through biocatalytic oxidation of anethole followed by neutralization [24]. These systems operate under mild conditions (30-60°C) and demonstrate high selectivity, although challenges remain in terms of enzyme stability and process economics.

Organocatalysts, including heteropoly acids and acidic ionic liquids, provide alternatives to traditional metal-based systems [20]. These catalysts offer advantages in terms of tunable acidity, thermal stability, and recyclability. Recent developments in deep eutectic solvents have enabled novel catalyst-solvent systems that combine catalytic activity with green solvent properties [24].

Sustainable Oxidation Methods

Sustainable oxidation methods for anethole conversion to p-anisic acid have evolved significantly, with emphasis on green oxidants and mild reaction conditions [25] [26] [27]. Aerobic oxidation using molecular oxygen represents the most environmentally benign approach, eliminating the need for stoichiometric oxidants and reducing waste generation [26] [27].

Photocatalytic oxidation systems utilizing titanium dioxide and bismuth oxychloride catalysts have demonstrated promising results for anethole oxidation [25] [28]. These systems operate under mild conditions (25-80°C) using visible light or UV irradiation, achieving high selectivity for p-anisic acid formation [28]. The photocatalytic approach offers advantages in terms of energy efficiency and reduced chemical consumption.

Electrochemical oxidation methods provide precise control over oxidation potential and reaction selectivity [28]. These systems utilize platinum or carbon electrodes in aqueous electrolytes, enabling controlled oxidation of anethole to p-anisic acid with high efficiency [28]. The electrochemical approach offers advantages in terms of process control and scalability, although electrode stability and electrolyte management present ongoing challenges.

Biocatalytic oxidation using engineered oxidases and oxygenases represents a emerging approach for sustainable anethole oxidation [29]. These systems operate under physiological conditions and demonstrate high selectivity, although enzyme stability and cofactor requirements present implementation challenges [29].

Atom Economy Optimization

Atom economy optimization focuses on maximizing the incorporation of starting materials into the final product while minimizing waste generation [30] [31]. For sodium anisate synthesis, theoretical atom economy calculations indicate that direct neutralization approaches achieve 85-95% atom economy, while multi-step processes typically achieve 70-85% [30].

The calculation of atom economy involves determining the molecular weight of the desired product relative to the total molecular weight of all reactants [30] [31]. For the neutralization reaction: C₈H₈O₃ + NaOH → C₈H₇NaO₃ + H₂O, the atom economy is calculated as: (174.13 g/mol)/(192.15 g/mol) × 100% = 90.6% [30].

Strategies for improving atom economy include process intensification, reaction integration, and byproduct utilization [32]. Process intensification involves combining multiple reaction steps into single operations, reducing intermediate isolation and associated losses. Reaction integration focuses on designing cascade reactions where byproducts from one step serve as reactants for subsequent steps.

Mechanochemical synthesis approaches have demonstrated exceptional atom economy (90-98%) by eliminating solvent requirements and enabling solid-state reactions [32]. These methods utilize ball milling or other mechanical activation techniques to promote reaction between solid reactants, achieving high efficiency with minimal waste generation.

| Approach | Catalyst Type | Solvent | Temperature (°C) | Atom Economy (%) | E-factor | Recyclability |

|---|---|---|---|---|---|---|

| Biocatalytic synthesis | Lipase/Oxidase | Water/IL | 30-60 | 85-95 | 2-5 | 5-10 cycles |

| Photocatalytic oxidation | TiO₂/BiOCl | H₂O/CH₃CN | 25-80 | 75-85 | 5-10 | 10-20 cycles |

| Electrochemical synthesis | Pt/C electrode | Aqueous buffer | 20-50 | 80-90 | 3-7 | 100+ cycles |

| Mechanochemical synthesis | Ball milling | Solvent-free | 25-40 | 90-98 | 1-3 | 20-50 cycles |

Patent Literature Analysis

Novel Synthesis Routes

The patent literature from 2019-2024 reveals significant innovation in sodium anisate synthesis routes, with 15 major patents focusing on novel synthetic approaches [33]. These patents emphasize flow chemistry integration, process intensification, and alternative starting materials to achieve improved efficiency and sustainability [33].

A key trend in patent filings involves the integration of continuous flow chemistry with traditional batch processes [33]. Patents describe hybrid systems that combine the flexibility of batch operations with the efficiency advantages of continuous flow, enabling improved heat transfer, reduced reaction times, and enhanced product quality [15]. These systems typically achieve 5-15% yield improvements compared to conventional batch processes.

Novel starting materials and reaction pathways represent another significant area of patent activity [33]. Patents describe methods for utilizing waste streams from other industrial processes as precursors for sodium anisate synthesis, contributing to circular economy principles [33]. These approaches often involve multi-step synthetic sequences designed to convert low-value byproducts into high-value sodium anisate products.

Biocatalytic approaches have gained patent protection for their environmental advantages and unique reaction capabilities [24]. Patents describe engineered enzyme systems capable of performing selective oxidations under mild conditions, offering alternatives to traditional chemical oxidation methods [24]. These systems typically demonstrate improved selectivity and reduced environmental impact compared to conventional approaches.

Production Efficiency Improvements

Process optimization patents focus on improving production efficiency through advanced process control, heat integration, and waste minimization [34]. The 28 patents in this category demonstrate yield improvements of 10-25% and cost reductions of 15-40% compared to existing processes [34].

Energy efficiency improvements represent a major focus area, with patents describing heat recovery systems, process integration strategies, and alternative energy sources [34]. These innovations typically achieve 20-30% reductions in energy consumption through improved heat exchanger design, process integration, and waste heat recovery systems.

Advanced process control systems feature prominently in efficiency improvement patents, incorporating artificial intelligence, machine learning, and real-time optimization algorithms [34]. These systems enable dynamic process optimization, predictive maintenance, and quality control, resulting in improved product consistency and reduced operating costs.

Waste minimization strategies described in patents include solvent recycling, byproduct utilization, and process integration approaches [34]. These innovations typically achieve 30-50% reductions in waste generation while maintaining or improving product quality and yield.

Purification Methodologies

Purification methodology patents focus on improving product purity, reducing processing time, and minimizing solvent consumption [35] [36]. The 8 patents in this category describe innovative approaches to crystallization, separation, and purification that achieve 3-10% yield improvements and 5-15% cost reductions.

Continuous purification systems represent a significant innovation area, with patents describing integrated reaction-purification processes that eliminate intermediate isolation steps [35]. These systems typically combine reaction, crystallization, and separation operations in continuous flow configurations, achieving improved efficiency and reduced capital requirements.

Advanced crystallization techniques described in patents include seeded crystallization, controlled nucleation, and polymorphic control methods [36]. These approaches enable precise control over crystal size distribution, morphology, and polymorphic form, resulting in improved product quality and downstream processing characteristics.

Membrane-based separation technologies feature in several patents, offering alternatives to traditional crystallization and precipitation methods [36]. These systems utilize selective membranes to separate sodium anisate from reaction mixtures, achieving high purity products with reduced energy consumption and waste generation.

| Patent Category | Number of Patents (2019-2024) | Key Innovations | Yield Improvements (%) | Cost Reduction (%) | Environmental Impact |

|---|---|---|---|---|---|

| Novel synthesis routes | 15 | Flow chemistry integration | 5-15 | 10-30 | Reduced waste |

| Process optimization | 28 | Energy reduction methods | 10-25 | 15-40 | Lower energy |

| Catalyst development | 12 | Green catalysts | 8-20 | 20-35 | Benign catalysts |

| Purification methods | 8 | Continuous purification | 3-10 | 5-15 | Solvent reduction |

The comprehensive analysis of synthetic methodologies for sodium anisate demonstrates the evolution from traditional batch processes toward more sustainable, efficient, and environmentally benign approaches. Traditional neutralization methods remain the foundation of industrial production, while emerging technologies including continuous flow synthesis, green catalysis, and advanced purification methods offer significant advantages in terms of efficiency, sustainability, and cost-effectiveness.

The integration of green chemistry principles has driven innovation in catalyst development, with emphasis on environmentally benign catalysts, sustainable oxidation methods, and atom economy optimization. These approaches achieve comparable or improved yields while reducing environmental impact and operational costs.

Patent literature analysis reveals active innovation in all aspects of sodium anisate synthesis, with particular emphasis on process efficiency improvements and novel synthesis routes. The continued development of these technologies supports the growing demand for sustainable and efficient chemical manufacturing processes.